Selective HDAC6 Inhibition: IC₅₀ = 0.8 µM
2-(2-Methylimidazol-1-yl)benzaldehyde selectively inhibits histone deacetylase 6 (HDAC6) with an IC₅₀ of 0.8 µM, as reported by University of Tokyo researchers [1]. While specific comparator data for close analogs is not available in the primary source, this selective activity is contrasted with pan-HDAC inhibitors and non-selective imidazole analogs, which often exhibit broader isoform inhibition and associated toxicity. The 2-methylimidazole moiety is hypothesized to contribute to HDAC6 isoform selectivity through specific interactions within the catalytic pocket.
| Evidence Dimension | HDAC6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.8 µM |
| Comparator Or Baseline | Pan-HDAC inhibitors (class-level baseline) |
| Quantified Difference | Not directly quantified; selective inhibition of HDAC6 over other HDAC isoforms is implied. |
| Conditions | Human HDAC6 enzymatic assay |
Why This Matters
HDAC6 selectivity is critical for developing therapeutics with reduced hematological toxicity compared to pan-HDAC inhibitors.
- [1] University of Tokyo, as cited in Kuujia (2023). Selective HDAC6 inhibition by 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde. Journal of Medicinal Chemistry. View Source
